molecular formula C17H12ClNO3 B11048641 2-(Benzylamino)-3-chloro-5-hydroxynaphthoquinone

2-(Benzylamino)-3-chloro-5-hydroxynaphthoquinone

Cat. No.: B11048641
M. Wt: 313.7 g/mol
InChI Key: DJAYGPIZAXJDMJ-UHFFFAOYSA-N
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Description

2-(Benzylamino)-3-chloro-5-hydroxynaphthoquinone is a synthetic organic compound belonging to the naphthoquinone family. This compound is characterized by the presence of a benzylamino group at the second position, a chlorine atom at the third position, and a hydroxyl group at the fifth position on the naphthoquinone ring. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-3-chloro-5-hydroxynaphthoquinone typically involves the chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone with benzylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-3-chloro-5-hydroxynaphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-3-chloro-5-hydroxynaphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)-3-chloro-5-hydroxynaphthoquinone is unique due to the presence of both a benzylamino group and a hydroxyl group on the naphthoquinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

2-(benzylamino)-3-chloro-5-hydroxynaphthalene-1,4-dione

InChI

InChI=1S/C17H12ClNO3/c18-14-15(19-9-10-5-2-1-3-6-10)16(21)11-7-4-8-12(20)13(11)17(14)22/h1-8,19-20H,9H2

InChI Key

DJAYGPIZAXJDMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)C3=C(C2=O)C=CC=C3O)Cl

Origin of Product

United States

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